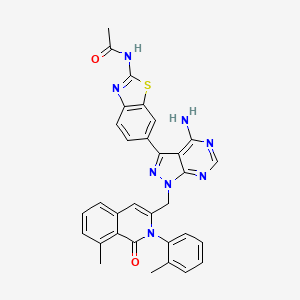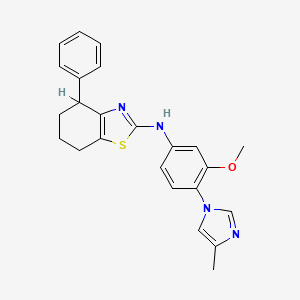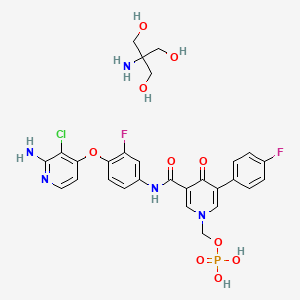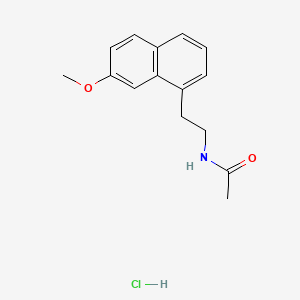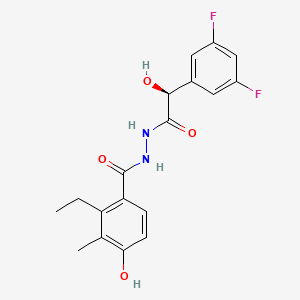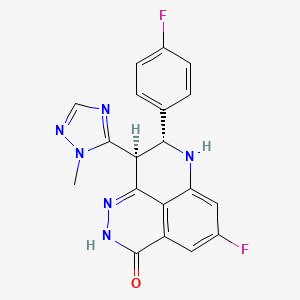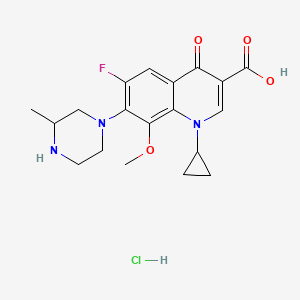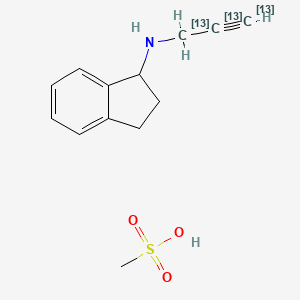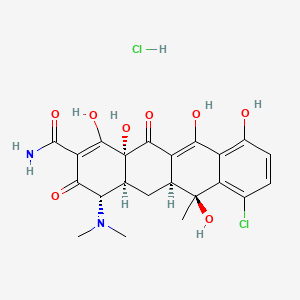
Entacapone sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
エンタカポンナトリウム塩は、カテコール-O-メチルトランスフェラーゼ(COMT)の選択的かつ可逆的な阻害剤であるエンタカポンの誘導体です。この化合物は、主にレボドパとカルビドパ療法の補助療法としてパーキンソン病の治療に使用されています。 COMTを阻害することにより、エンタカポンナトリウム塩はレボドパのバイオアベイラビリティを増加させ、それにより治療効果を高めます .
2. 製法
合成経路と反応条件: エンタカポンナトリウム塩の合成は、一般的にエンタカポンと水酸化ナトリウムの反応によって行われます。このプロセスは、3,4-ジヒドロキシ-5-ニトロベンズアルデヒドとN,N-ジメチルシアノアセトアミドからエンタカポンを調製することから始まります。反応は、縮合、ニトロ化、還元を含む一連の工程を経て進行し、エンタカポンが生成されます。 これはその後、水酸化ナトリウムと反応してナトリウム塩を形成します .
工業生産方法: エンタカポンナトリウム塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、結晶化と精製工程が含まれており、最終製品が不純物や望ましくないZ異性体を含まないようにします .
3. 化学反応解析
反応の種類: エンタカポンナトリウム塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応により、エンタカポンナトリウム塩は還元形に変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、還元形や置換された類似体など、エンタカポンのさまざまな誘導体が含まれます .
4. 科学研究の応用
エンタカポンナトリウム塩は、科学研究において幅広い用途があります。
化学: COMT阻害剤とその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: この化合物は、神経伝達物質の代謝やさまざまな生物学的プロセスにおけるCOMTの役割に関する研究に使用されています。
医学: エンタカポンナトリウム塩は、パーキンソン病やその他の神経疾患の治療における治療の可能性について広く研究されています。
科学的研究の応用
Entacapone sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying COMT inhibitors and their interactions with other molecules.
Biology: The compound is employed in research on neurotransmitter metabolism and the role of COMT in various biological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations
作用機序
エンタカポンナトリウム塩は、カテコール-O-メチルトランスフェラーゼ(COMT)の酵素を選択的かつ可逆的に阻害することで作用を発揮します。この酵素は、ドーパミンを含むカテコールアミンの代謝に関与しています。COMTを阻害することにより、エンタカポンナトリウム塩は脳内のレボドパレベルを高め、それによりパーキンソン病患者の治療効果を高めます。 分子標的は、COMTの活性部位であり、エンタカポンはそこに結合し、カテコールアミンのメチル化を阻害します .
類似化合物:
トルカポン: パーキンソン病の治療に使用されるもう1つのCOMT阻害剤。エンタカポンとは異なり、トルカポンは血液脳関門を通過して中枢神経系でCOMTを阻害することができます。
エンタカポンナトリウム塩の独自性: エンタカポンナトリウム塩は、末梢COMTを選択的かつ可逆的に阻害することで独自性を持っています。これにより、レボドパのバイオアベイラビリティが向上し、血液脳関門を通過せずに済むためです。 これにより、中枢神経系の副作用のリスクが軽減され、パーキンソン病の有益な補助療法となります .
Safety and Hazards
Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place . It is also advised to avoid breathing mist, gas or vapours .
将来の方向性
While lipid-based formulations (LBF) have the potential to overcome the barriers of low enzymatic stability in the gastro-intestinal lumen and poor intestinal membrane permeability, effective formulation of peptides remains challenging . Lipophilic salt (LS) technology can increase the apparent lipophilicity of peptides, making them more suitable for LBF . This could be a potential future direction for enhancing the oral delivery of Entacapone sodium salt .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of entacapone sodium salt typically involves the reaction of entacapone with sodium hydroxide. The process begins with the preparation of entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-dimethylcyanoacetamide. The reaction proceeds through a series of steps including condensation, nitration, and reduction to yield entacapone. This is then reacted with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product is free from impurities and the undesired Z-isomer .
化学反応の分析
Types of Reactions: Entacapone sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products: The major products formed from these reactions include various derivatives of entacapone, such as its reduced forms and substituted analogs .
類似化合物との比較
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit COMT in the central nervous system.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone.
Uniqueness of Entacapone Sodium Salt: this compound is unique due to its selective and reversible inhibition of peripheral COMT, which enhances the bioavailability of levodopa without crossing the blood-brain barrier. This reduces the risk of central side effects and makes it a valuable adjunct therapy in Parkinson’s disease .
特性
IUPAC Name |
sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUSXKIIWDDTK-OAZHBLANSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
